

A Comparative Purity Analysis of 2,5-Hexadien-1-ol from Commercial Suppliers

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Compound of Interest

Compound Name: 2,5-Hexadien-1-ol

Cat. No.: B14692151

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of **2,5-Hexadien-1-ol** samples obtained from three representative commercial suppliers. The assessment is based on rigorous analytical testing using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is intended to assist researchers in selecting the most suitable grade of **2,5-Hexadien-1-ol** for their specific experimental needs, ensuring the reliability and reproducibility of their results.

Quantitative Purity Assessment

The purity of **2,5-Hexadien-1-ol** from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined. The following table summarizes the quantitative analysis of the main component and identified impurities.

Analyte	Supplier A (%)	Supplier B (%)	Supplier C (%)
2,5-Hexadien-1-ol	98.5	99.2	97.8
Hex-5-en-2-yn-1-ol	0.8	0.3	1.2
(Z)-2-Hexen-1-ol	0.4	0.2	0.5
Unidentified Impurities	0.3	0.3	0.5
Total Purity	98.5	99.2	97.8

Experimental Methodologies

Gas Chromatography (GC) Analysis

Objective: To separate and quantify the volatile components in the **2,5-Hexadien-1-ol** samples.

Instrumentation:

- Gas Chromatograph: Agilent 7890B GC System
- Column: HP-5 (30 m x 0.32 mm, 0.25 μ m film thickness)
- Detector: Flame Ionization Detector (FID)
- Carrier Gas: Helium, constant flow rate of 1.2 mL/min
- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes
 - Ramp: 10°C/min to 200°C
 - Hold: 5 minutes at 200°C
- Injection Volume: 1 μ L
- Split Ratio: 50:1

Sample Preparation: Samples were diluted to 1% (v/v) in dichloromethane. An internal standard (n-dodecane) was added to each sample for accurate quantification.

Data Analysis: The percentage purity was calculated based on the area normalization of the peaks in the chromatogram. The retention time of the main peak corresponding to **2,5-Hexadien-1-ol** was confirmed by injecting a certified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the main component and identify impurities by ^1H NMR.

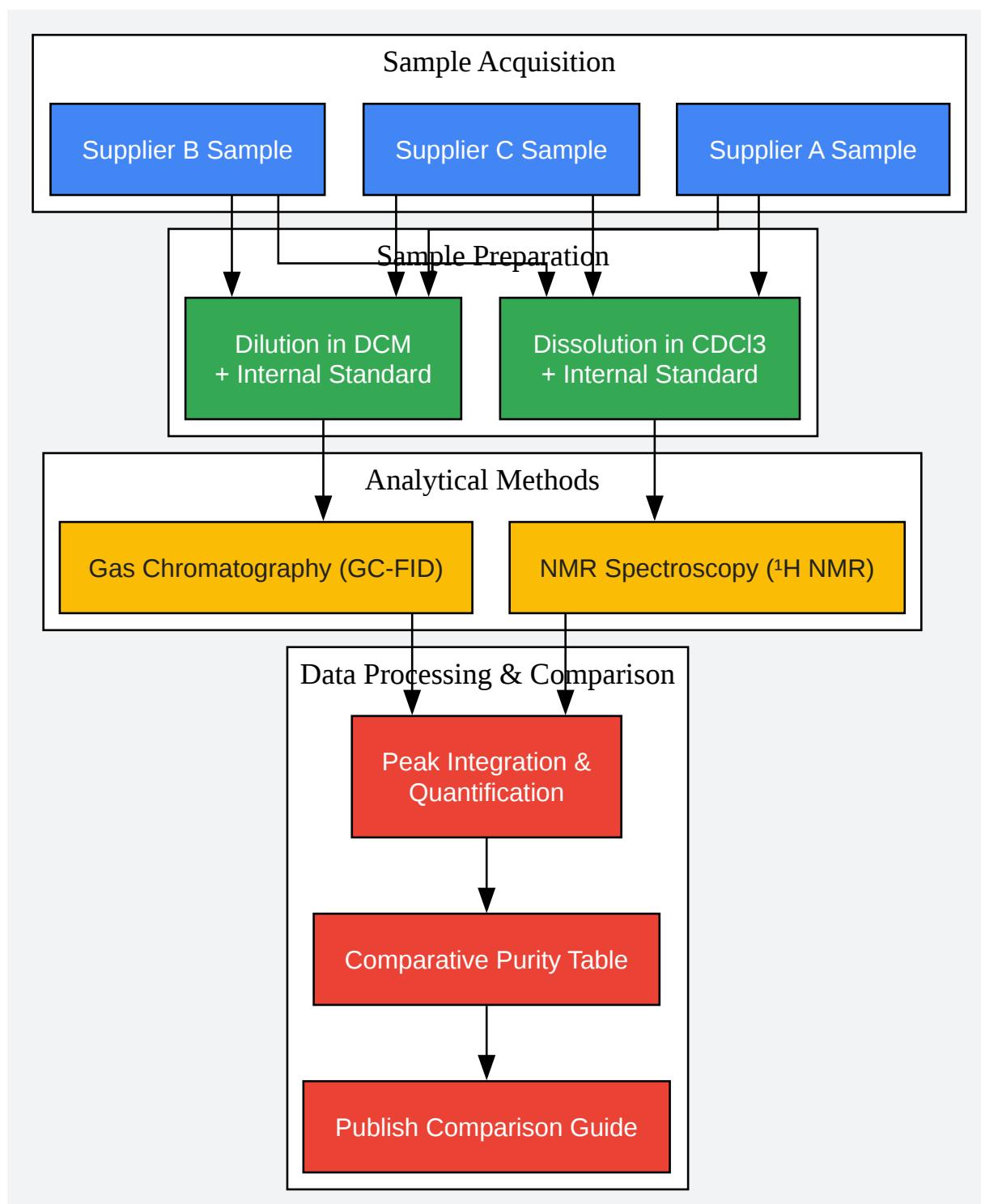
Instrumentation:

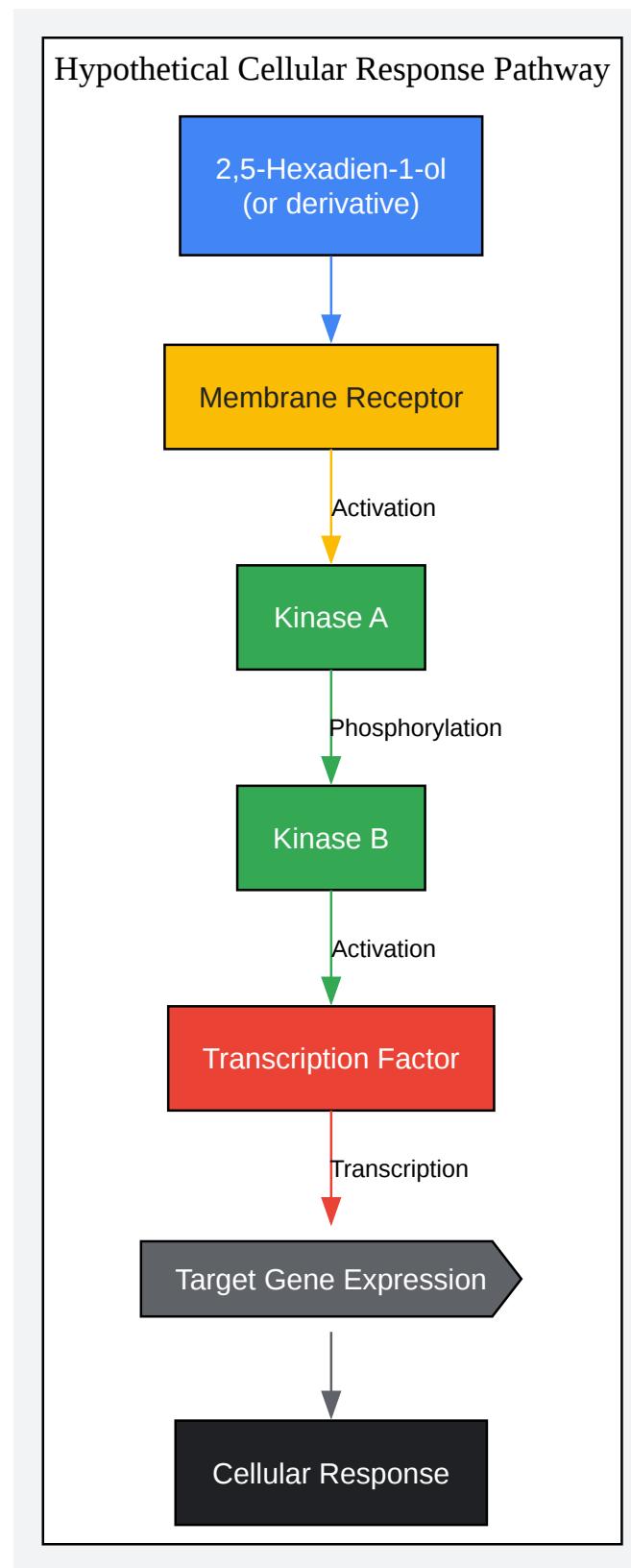
- Spectrometer: Bruker Avance III HD 500 MHz
- Solvent: Chloroform-d (CDCl_3)
- Internal Standard: Maleic Anhydride (for quantitative NMR)
- Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 5.0 s
 - Acquisition Time: 3.28 s

Sample Preparation: Approximately 10 mg of each **2,5-Hexadien-1-ol** sample was accurately weighed and dissolved in 0.75 mL of CDCl_3 containing a known amount of maleic anhydride as the internal standard.

Data Analysis: The purity was determined by comparing the integral of the well-resolved proton signals of **2,5-Hexadien-1-ol** with the integral of the known internal standard. The chemical shifts and coupling constants were compared with reference spectra to confirm the identity of the main component and impurities.

Visualized Experimental Workflow and Pathway



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